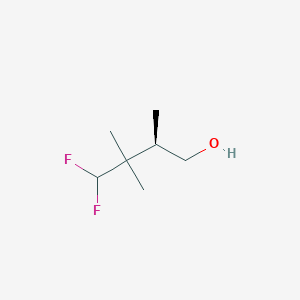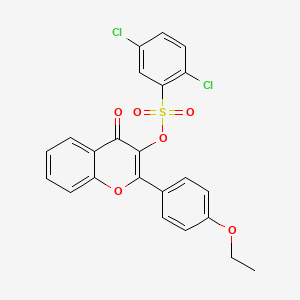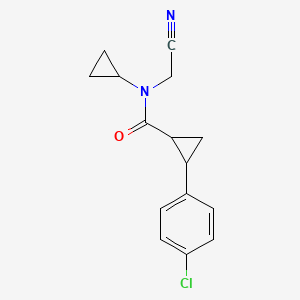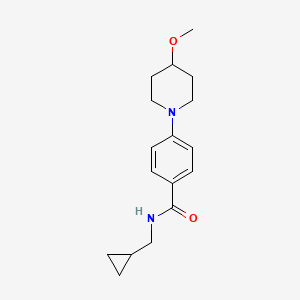![molecular formula C15H21N3O3 B2560845 3-メチル-6-{[1-(オキサン-4-カルボニル)ピロリジン-3-イル]オキシ}ピリダジン CAS No. 2034222-30-3](/img/structure/B2560845.png)
3-メチル-6-{[1-(オキサン-4-カルボニル)ピロリジン-3-イル]オキシ}ピリダジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine: is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a pyridazine core substituted with a 3-methyl group and an oxy group linked to a pyrrolidine ring, which is further connected to an oxane-4-carbonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
科学的研究の応用
3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a potential candidate for drug discovery and development.
Medicine: The compound may have therapeutic potential due to its ability to interact with specific biological targets. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where the pyridazine core reacts with a pyrrolidine derivative.
Formation of the Oxane-4-carbonyl Group: The oxane-4-carbonyl group can be introduced through esterification or amidation reactions involving oxane derivatives and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
作用機序
The mechanism of action of 3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine: shares similarities with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of 3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine lies in its specific substitution pattern and the presence of the oxane-4-carbonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11-2-3-14(17-16-11)21-13-4-7-18(10-13)15(19)12-5-8-20-9-6-12/h2-3,12-13H,4-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKGXNXOKJSENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B2560763.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)
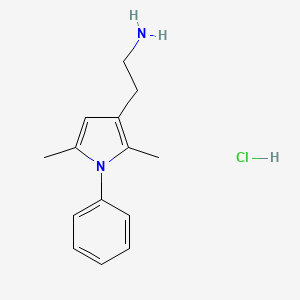
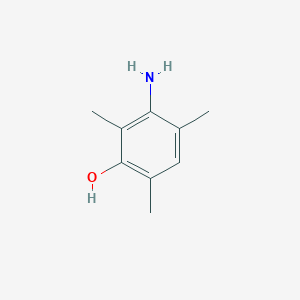
![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2560770.png)
![tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate](/img/structure/B2560771.png)
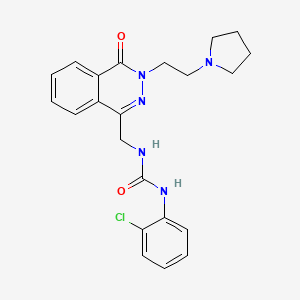
![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2560775.png)

